methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Description
Methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate is a heterocyclic compound featuring a tricyclic core with nitrogen and sulfur atoms, a 4-chlorophenyl substituent, and a methyl ester group. The methyl ester group enhances lipophilicity compared to its carboxylic acid counterpart, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C20H19ClN4O2S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3 |
InChI Key |
GGRCIHACOIMRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with a 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid intermediate.
- This acid intermediate is crucial for subsequent functionalization steps such as amidation or esterification.
Esterification to Methyl Ester
- The methyl ester is prepared by reacting the corresponding acetic acid intermediate with methanol under acidic or coupling reagent conditions.
- For example, carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like HOBt (1-hydroxybenzotriazole) and bases such as DIEA (N,N-diisopropylethylamine) facilitate ester bond formation efficiently at room temperature.
- The reaction is typically conducted in dichloromethane (DCM) or dimethylformamide (DMF) solvents, with stirring for several hours (e.g., 2 hours at 20 °C) to ensure complete conversion.
Functional Group Transformations and Side Chain Modifications
- The acetic acid intermediate can also be converted to amides or carbamates by reaction with amines or protected amino alcohols.
- For example, coupling with 4-aminophenol followed by alkylation with bromoethoxy derivatives under basic conditions (K2CO3) at elevated temperatures (70 °C for 12 h) allows the introduction of extended ether-linked side chains.
- Such modifications are important for tuning solubility and biological activity.
Purification and Characterization
- After synthesis, the crude products are purified by silica gel column chromatography using gradients of ethyl acetate and ethanol or other suitable solvent systems.
- Purity and identity are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC).
Representative Reaction Conditions Table
| Step | Reactants | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia...acetic acid + Methanol | EDCI, HOBt, DIEA | DCM | 20 °C | 2 h | ~93% | Esterification to methyl ester |
| 2 | Ester intermediate + 4-aminophenol | EDCI, HOBt, DIEA | DCM | 20 °C | 2 h | ~85% | Amide bond formation |
| 3 | Amide intermediate + tert-butyl N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]carbamate | K2CO3 | DMF | 70 °C | 12 h | ~75% | Alkylation to extend side chain |
| 4 | Crude product | Silica gel chromatography | Ethyl acetate/ethanol gradient | Ambient | - | Purification | Final compound isolation |
Research Findings on Preparation
- The synthetic route emphasizes mild reaction conditions to preserve the sensitive tricyclic core.
- Use of carbodiimide coupling agents with additives like HOBt improves coupling efficiency and reduces side reactions.
- The multi-step synthesis requires careful control of stoichiometry and reaction times to maximize yield and purity.
- The methyl ester derivative is often preferred due to improved stability and easier handling compared to free acid forms.
- Analytical data including NMR, MS, and HPLC confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.
| Reaction Conditions | Reagents | Outcome | Yield | References |
|---|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux | Carboxylic acid derivative | 72-85% | |
| Basic (NaOH/EtOH) | 1M NaOH, 60°C | Sodium carboxylate | 89% |
Mechanistic studies suggest the reaction proceeds via nucleophilic attack on the carbonyl carbon, with base-catalyzed hydrolysis showing faster kinetics due to hydroxide ion availability.
Nucleophilic Substitution at Thiazole Ring
The sulfur atom in the thiazole moiety participates in nucleophilic substitutions, particularly at the 3-position. This enables modifications to enhance solubility or biological targeting.
Density functional theory (DFT) calculations indicate partial positive charge at the sulfur atom, facilitating nucleophilic attack .
Electrophilic Aromatic Substitution (Chlorophenyl Group)
The 4-chlorophenyl group undergoes directed electrophilic substitution, primarily at the meta position relative to chlorine.
| Reaction | Reagents | Position | Outcome | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3' | 3'-Nitro-4-chlorophenyl derivative | |
| Sulfonation | SO₃/H₂SO₄ | C2' | 2'-Sulfo-4-chlorophenyl analog |
X-ray crystallography confirms regioselectivity stems from chlorine's electron-withdrawing effects .
Reductive Modifications
Controlled hydrogenation reduces unsaturated bonds in the tricyclic core while preserving stereochemistry.
| Catalyst | Conditions | Target Bond | Product Stability | References |
|---|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH | C4=C5 | 90% dihydro derivative | |
| PtO₂ | H₂ (3 atm), THF | C10-C12 | Partially saturated analog |
Kinetic studies show temperature-dependent selectivity, with 25°C optimal for partial saturation .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its aromatic halide groups (when modified).
| Coupling Type | Catalyst | Ligand | Product | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | N-aryl compounds |
LC-MS analysis confirms >95% conversion under optimized conditions (DMF, 100°C) .
Stability Under Physiological Conditions
Degradation studies in simulated biological environments reveal key stability parameters:
| Condition | pH | Half-Life | Major Degradant | References |
|---|---|---|---|---|
| Plasma (37°C) | 7.4 | 6.2 hrs | Hydrolyzed carboxylic acid | |
| Gastric fluid | 1.2 | 0.8 hrs | Chlorophenyl cleavage product |
Accelerated stability testing (40°C/75% RH) shows 98% purity retention over 6 months.
This compound's reactivity profile enables precise structural tuning for pharmaceutical development, particularly in kinase inhibitor design and antibiotic adjuvants. Current research focuses on enantioselective modifications of its tricyclic core .
Scientific Research Applications
Methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activity. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Analogues
The compound shares a tricyclic framework with nitrogen and sulfur atoms with several derivatives, including:
- 2-[(9R)-7-(4-Chlorophenyl)-4,5,13-Trimethyl-3-Thia-1,8,11,12-Tetrazatricyclo[8.3.0.0²,⁶]Trideca-2(6),4,7,10,12-Pentaen-9-Yl]Acetic Acid: The free acid form of the target compound.
- tert-Butyl Ester Derivatives : Substitution of the methyl ester with a tert-butyl group (e.g., in (+)-JQ1-D) increases steric bulk, which may enhance metabolic stability due to reduced susceptibility to esterase cleavage .

Table 1: Structural Modifications and Implications
Functional Derivatives in Drug Development
- PROTAC Conjugates : The compound’s acid form is conjugated to trans-cyclooctene (TCO) moieties to form proteolysis-targeting chimeras (PROTACs). These conjugates enable targeted protein degradation by recruiting E3 ubiquitin ligases, a mechanism critical in cancer therapy .
- PEGylated Derivatives (e.g., KL-7) : Incorporation of polyethylene glycol (PEG) linkers and additional binding domains (e.g., piperidine-pyrrolidine motifs) enhances solubility and target engagement efficiency. KL-7, for instance, achieves 63% yield in synthesis, demonstrating improved cellular uptake .
Dimeric and Deuterated Forms
Computational Similarity Analysis
Computational methods for structural similarity assessment (e.g., Tanimoto coefficients, shape-based alignment) highlight that the compound’s tricyclic core aligns closely with JQ1-like BET inhibitors. However, substituent variations (e.g., ester vs. acid) significantly impact predicted bioactivity. For example:
Key Research Findings
Metabolic Stability : The methyl ester derivative exhibits faster hepatic clearance than tert-butyl analogs, necessitating prodrug strategies for sustained activity .
Biological Activity: In-cell self-assembly of PROTACs using the carboxylic acid form demonstrates nanomolar efficacy in degrading oncoproteins like BRD4, validating the scaffold’s utility .
Solubility Challenges : Despite high potency, the methyl ester’s low aqueous solubility (<10 µM) limits formulation options, prompting development of PEGylated derivatives .
Biological Activity
Methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate (CAS Number: 202591-02-4) is a complex organic compound with potential biological significance. Its intricate structure suggests various interactions at the molecular level that may influence biological pathways. This article explores the biological activity of this compound through detailed research findings and case studies.
The molecular formula of this compound is with a molecular weight of 507.0 g/mol. The compound's unique structure includes multiple functional groups that may contribute to its biological activity.
Research indicates that compounds with similar structural motifs can interact with various biological targets such as enzymes and receptors. The presence of the chlorophenyl group suggests potential interactions with neurotransmitter systems or inflammatory pathways due to its known effects in other pharmacological contexts .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance:
- Case Study : A study involving a related compound demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5 | Apoptosis |
| Compound B | MCF7 | 10 | Cell Cycle Arrest |
Anti-inflammatory Effects
The compound's thia and tetrazatricyclo components may also confer anti-inflammatory properties:
- Research Finding : In vitro assays showed that derivatives similar to this compound inhibited pro-inflammatory cytokine production in macrophages .
Pharmacokinetics
Understanding the pharmacokinetics is crucial for assessing the therapeutic potential of this compound:
- Absorption : The lipophilicity suggested by its structure may lead to good membrane permeability.
- Metabolism : Preliminary studies indicate potential metabolic pathways involving cytochrome P450 enzymes.
Toxicity Profile
Toxicological assessments are essential to evaluate safety:
Q & A
Q. How can process control systems mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- PAT (Process Analytical Technology) : Implement inline NIR probes for continuous purity monitoring.
- DoE (Design of Experiments) : Use factorial designs to identify critical process parameters (CPPs) affecting yield/purity.
- Multivariate Analysis (PLS, PCA) : Correlate raw material attributes with final product quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

